connexin 26

Gap Junction Permeability Ion Channel Biophysics PEG Probe Assay

GJB2 deafness researchers require Cx26-specific reagents-pan-connexin tools fail to distinguish the 8.0 Å pore from larger isoforms (Cx32: 9.6-11.2 Å; Cx43: 3-fold higher cAMP permeability), causing experimental error in cochlear potassium recycling and mutation screening assays. • Cx26 antibodies validated against Cx30/32/43/37/45 and pannexin 1 for unambiguous isoform specificity • Blocking peptides (e.g., BLP-CC212) for pre-adsorption controls confirming target identity in WB/IHC • Recombinant proteins and expression constructs for heteromeric channel stoichiometry modeling Batch-consistent reagents from ISO-certified facilities with global logistics support.

Molecular Formula C8H16N2O2
Molecular Weight 0
CAS No. 127120-53-0
Cat. No. B1177413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameconnexin 26
CAS127120-53-0
Synonymsconnexin 26
Molecular FormulaC8H16N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Connexin 26 (GJB2, CX26): Identity and Procurement Baseline


Connexin 26 (also designated GJB2 or CX26) is a gap junction protein that forms hexameric hemichannels (connexons) facilitating intercellular diffusion of ions and small molecules (<1 kDa). The CAS registry number 127120-53-0 is used to index the native protein, recombinant proteins, antibodies, and peptide reagents targeting this target. Connexin 26 is the protein product of the GJB2 gene, mutations in which represent the single most common genetic cause of autosomal recessive non-syndromic hearing loss, accounting for approximately 50% of cases [1]. Unlike many connexin isoforms which are expressed broadly, Cx26 exhibits a more restricted expression profile with particularly high levels in the cochlea and epidermis, where it is essential for potassium recycling and metabolic coupling [2]. This specific tissue distribution and its central role in a high-prevalence monogenic disorder fundamentally distinguish it from other connexin targets and drive the demand for Cx26-specific research reagents.

Why Cx26 Reagents Cannot Be Substituted


Substitution of Connexin 26-targeting reagents with those raised against other connexin isoforms (e.g., Cx32, Cx43, Cx30) or generic pan-connexin antibodies introduces substantial experimental error due to fundamental differences in channel pore size, second messenger permeability, and tissue-specific expression patterns [1]. For instance, Cx26 homomeric channels possess a significantly smaller physical size exclusion limit (∼8.0 Å) compared to Cx32 (∼9.6-11.2 Å), which directly impacts the trafficking of critical signaling molecules like cAMP, for which Cx43 channels exhibit approximately 3-fold greater permeability than Cx26 [2][3]. Furthermore, the pathological relevance of Cx26 is unique; its mutations are the predominant cause of hereditary deafness, whereas mutations in Cx32 primarily manifest as X-linked Charcot-Marie-Tooth neuropathy [4]. Using a non-isoform-specific reagent in a hearing loss model or cochlear explant would fail to accurately reflect the specific biophysical constraints and disease mechanisms governing Cx26-dependent physiology. The following quantitative evidence establishes the precise performance metrics that differentiate Cx26 from its closest analogs, providing the justification for isoform-specific procurement.

Quantitative Evidence of Cx26 Isoform-Specific Differentiation


Physical Pore Size Exclusion Limit: Cx26 vs Cx32 and Cx37

Homomeric Cx26 gap junction channels exhibit a markedly restricted physical pore size compared to Cx32 and Cx37 channels. Using a graded series of neutral polyethylene glycol (PEG) probes in paired Xenopus oocytes, the size exclusion limit for Cx26 was determined to be approximately 8.0 Å (cut-off around PEG 200), whereas Cx32 channels permitted passage of probes up to PEG 300-400, corresponding to a size cut-off between 9.6 Å and 11.2 Å [1]. Despite having a single channel conductance of ∼130 pS, Cx26 exhibits a narrower pore than Cx37 channels, which have a conductance of ∼300 pS but a size cut-off between 6.8 Å and 8.0 Å [1]. This demonstrates that conductance and physical pore diameter are not correlated among connexin isoforms.

Gap Junction Permeability Ion Channel Biophysics PEG Probe Assay

cAMP Second Messenger Permeability: Cx26 vs Cx43

The relative permeability of gap junction channels to the critical second messenger cyclic AMP (cAMP) varies substantially among connexin isoforms. In a comparative study using cyclic nucleotide-gated channels as biosensors, Cx43 channels were found to be approximately 3 times more permeable to cAMP than Cx26 channels [1]. The study further quantified that Cx43 channels are 5-6 times more permeable than Cx32 or Cx45 channels, 8-9 times more permeable than Cx47 channels, and more than 30 times more permeable than Cx36 channels [1]. This establishes a hierarchy of cAMP permeability where Cx26 occupies a distinct, low-permeability position relative to the widely expressed Cx43 isoform.

Cyclic AMP Signaling Second Messenger Trafficking Gap Junction Selectivity

Hemichannel Inhibitor Selectivity of abEC1.1

A human-derived monoclonal antibody, abEC1.1, has been characterized for its ability to selectively inhibit connexin hemichannels. Patch clamp experiments performed in HeLa DH cells demonstrated that abEC1.1 inhibits hemichannels composed of human Cx26, Cx30, and Cx32 with comparable efficiency [1]. In contrast, even a single amino acid difference in the putative extracellular binding region drastically reduced the inhibitory effect of abEC1.1 on all other tested connexin hemichannels, including Cx30.2/31.3, Cx30.3, Cx31, Cx31.1, Cx37, Cx43, and Cx45 [1]. Furthermore, plasma membrane channels composed of pannexin 1 were not affected by abEC1.1 [1]. This cross-reactivity profile is limited to a narrow subset of connexins sharing conserved extracellular domain residues, providing a defined specificity window distinct from broader-spectrum inhibitors.

Connexin Hemichannel Pharmacology Therapeutic Antibody Development Patch Clamp Electrophysiology

Heteromeric Channel Pore Narrowing in Cx32/Cx26

The isoform composition of connexin channels directly determines their selectivity for second messengers. In liposome reconstitution assays measuring selective loss/retention of tritiated cyclic nucleotides, homomeric Cx32 channels were permeable to both cAMP and cGMP [1]. However, when Cx26 subunits were incorporated to form heteromeric Cx32/Cx26 channels, cAMP was permeable through only a fraction of the heteromeric channels, indicating that Cx26 contributes to a narrowed pore that restricts cAMP passage [1]. Notably, cGMP was permeable through a substantially greater fraction of the heteromeric channels than was cAMP, demonstrating that Cx26 incorporation does not simply reduce all permeation but instead introduces selectivity among cyclic nucleotides [1].

Heteromeric Gap Junctions Stoichiometry-Dependent Permeability Liposome Reconstitution Assay

Disease-Associated Permeability Defect in Cx26 Mutants

Pathogenic mutations in Cx26 alter the permeability profile of the channel in a cargo-specific manner. In dual whole-cell voltage clamp and dye flux experiments comparing wild-type Cx26 with the deafness-associated mutants T8M and N206S, both wild-type and mutant channels demonstrated comparable ionic coupling and equivalent permeability to K⁺ and TEA⁺ (unitary conductance ∼106 pS in K⁺-aspartate, ∼60 pS in TEA⁺-aspartate) [1]. However, while cAMP and Lucifer Yellow (LY) permeability were similar between wild-type and mutant channels, the transfer of ethidium bromide (EtBr), a large cationic tracer, through mutant channels was greatly reduced compared with wild-type junctions [1]. This indicates that specific pathogenic mutations selectively impair the trafficking of large cationic molecules while preserving ionic conductance.

Hereditary Deafness Connexin 26 Mutations Dye Flux Assay

Single Channel Conductance vs Pore Size Paradox

A striking biophysical property of Cx26 channels is the inverse relationship between single channel conductance and physical pore diameter when compared to other connexins. Cx26 homomeric channels exhibit a relatively high single channel conductance of approximately 130 pS, yet possess one of the narrowest physical pores among connexins studied, with a size exclusion limit around 8.0 Å [1]. In contrast, Cx32 channels have a larger size cut-off (9.6-11.2 Å) but a much smaller unitary conductance of ∼55 pS [1]. Cx37 channels show the most extreme example: the largest unitary conductance (∼300 pS) coupled with the most restricted size cut-off (between 6.8 Å and 8.0 Å) [1]. This demonstrates that ionic conductance and molecular permeability are governed by distinct structural features of the connexin pore and cannot be inferred from one another.

Single Channel Conductance Structure-Function Relationship Gap Junction Biophysics

Application Scenarios for Cx26 Reagents


Cochlear Physiology and Hearing Loss Research

Given that Cx26 channels exhibit a narrow 8.0 Å pore and a 3-fold lower cAMP permeability compared to Cx43, researchers investigating potassium recycling in the cochlea and the pathogenesis of GJB2-related deafness should prioritize Cx26-specific antibodies, blocking peptides, and expression constructs [1][2]. The quantitative differences in permeability ensure that experiments using generic connexin inhibitors would fail to capture the precise molecular constraints imposed by Cx26 in supporting cells. Furthermore, the distinct permeability defect of T8M and N206S mutants to large cationic molecules (EtBr) highlights the need for Cx26-specific functional assays in mutation screening and drug discovery for hearing loss [3].

Hemichannel Pharmacology and Antibody Development

The monoclonal antibody abEC1.1 demonstrates a defined cross-reactivity profile, inhibiting Cx26, Cx30, and Cx32 hemichannels while sparing Cx43, Cx37, Cx45, and pannexin 1 [4]. This selectivity is critical for translational programs targeting Cx26 hyperactive mutants implicated in deafness and skin disorders. Procurement of Cx26-targeting antibodies validated against this specificity panel enables precise pharmacological modulation of hemichannel activity without confounding effects on other connexin isoforms or pannexin channels, thereby reducing off-target liability in preclinical studies.

Heteromeric Gap Junction Modeling

In tissues where Cx26 and Cx32 are co-expressed (e.g., hepatocytes, Schwann cells, and certain epithelial layers), the formation of heteromeric channels alters permeability in a cargo-specific manner. The finding that Cx32/Cx26 heteromers restrict cAMP permeation while preserving cGMP passage provides a quantitative rationale for using Cx26-specific reagents to dissect the contribution of Cx26 subunits to heteromeric channel selectivity [5]. Researchers studying intercellular cAMP signaling in these contexts require Cx26-specific antibodies and expression constructs to accurately model the stoichiometry-dependent permeability of native gap junctions.

Antibody Validation Quality Control

Given the high sequence homology among connexin isoforms, confirmation of antibody specificity is non-negotiable. The Connexin-26/GJB2 Blocking Peptide (e.g., BLP-CC212) serves as the original antigen for pre-adsorption controls, enabling researchers to verify that immunoreactivity in western blot and immunohistochemistry is attributable specifically to Cx26 and not to cross-reacting isoforms such as Cx30 or Cx32 [6]. This is particularly important in cochlear and epidermal tissues where multiple connexins are expressed, and misidentification of the target protein could lead to erroneous conclusions regarding the role of Cx26 in disease.

Technical Documentation Hub

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